N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
CAS No.: 895920-82-8
Cat. No.: VC5432825
Molecular Formula: C15H15NO2S
Molecular Weight: 273.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895920-82-8 |
|---|---|
| Molecular Formula | C15H15NO2S |
| Molecular Weight | 273.35 |
| IUPAC Name | N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C15H15NO2S/c1-9-11(3)19-8-14(9)15(18)16-13-6-4-5-12(7-13)10(2)17/h4-8H,1-3H3,(H,16,18) |
| Standard InChI Key | VQYDUJNJCRFCDP-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecular formula of N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is C₁₅H₁₅NO₂S, with a molecular weight of 273.35 g/mol . The structure comprises:
-
A thiophene ring (a five-membered aromatic heterocycle containing sulfur) with methyl groups at the 4- and 5-positions.
-
A carboxamide group (-CONH-) linking the thiophene to a 3-acetylphenyl substituent (a benzene ring with an acetyl group at the meta position).
The SMILES notation for the compound is CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(C)=C(S2)C)C, and its InChIKey is VQYDUJNJCRFCDP-UHFFFAOYSA-N .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅NO₂S | |
| Molecular Weight | 273.35 g/mol | |
| CAS Registry Number | 895920-82-8 | |
| Purity (Commercial) | ≥97% |
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via amide coupling between 4,5-dimethylthiophene-3-carboxylic acid derivatives and 3-aminoacetophenone. Key steps include:
-
Preparation of 4,5-Dimethylthiophene-3-carboxylic Acid Chloride
-
Coupling with 3-Aminoacetophenone
Alternative routes involve direct aminolysis of thiophene-3-carboxylate esters with 3-aminoacetophenone under basic conditions .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, reflux, 4h | 85–90% |
| Amide Coupling | Et₃N, CH₂Cl₂, 0–25°C, 2h | 87–95% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Limited solubility in water due to hydrophobic aromatic and thiophene moieties. Soluble in polar aprotic solvents (e.g., DMSO, DMF) .
-
Stability: Stable under inert conditions but sensitive to prolonged exposure to moisture or strong acids/bases .
Spectroscopic Data
Applications in Pharmaceutical Research
Role as an Intermediate
N-(3-Acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is primarily used as a key intermediate in synthesizing bioactive molecules, including:
-
Kinase Inhibitors: Analogues with thiophene carboxamides exhibit EGFR inhibition .
-
Anticancer Agents: Pyrazoline-thiophene hybrids demonstrate activity against A549 and HCT-116 cell lines .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P280: Wear protective gloves |
| H319: Eye damage | P305+P351+P338: Eye rinse |
| H335: Respiratory irritation | P261: Avoid inhalation |
Future Perspectives
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic modification of the thiophene and acetylphenyl groups to enhance bioactivity.
-
Drug Delivery Systems: Encapsulation in nanocarriers to improve solubility and bioavailability.
Industrial Relevance
With its role in API synthesis, this compound is critical for developing small-molecule therapeutics targeting oncology and infectious diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume